molecular formula C18H16N2O2 B4502687 1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone

1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone

Cat. No.: B4502687
M. Wt: 292.3 g/mol
InChI Key: YGSUYNBULYZHJF-UHFFFAOYSA-N
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Description

1-[4-[(7-Methoxyquinolin-4-yl)amino]phenyl]ethanone is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{4-[(7-methoxy-4-quinolinyl)amino]phenyl}ethanone is 292.121177757 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

A study on the synthesis and evaluation of 4-anilinofuro[2,3-b]quinoline derivatives, including a compound structurally similar to "1-{4-[(7-methoxy-4-quinolinyl)amino]phenyl}ethanone," demonstrated significant antiproliferative activities against various cancer cell lines. The research highlighted the compound's potential to induce cell-cycle arrest in the G2/M phase, leading to DNA fragmentation and cell death, indicating its promise as a therapeutic agent in cancer treatment (Chen et al., 2008).

Synthesis and Radiochemical Applications

Another facet of research into this compound involves its synthesis for radiochemical applications. The carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, showcasing a method involving ortho-lithiations and the Friedlander quinoline synthesis, highlights its potential in developing novel radiochemical probes for biological studies (Kitson et al., 2010).

Mechanistic Insights into Anticancer Activity

Further studies delve into the mechanisms of anticancer activity of quinoline derivatives. For instance, a new anilino-3H-pyrrolo[3,2-f]quinoline derivative demonstrated high antiproliferative activity by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle, suggesting cell death by apoptosis (Via et al., 2008).

Electrochemical Behavior

Research on the electrochemical behavior of α-hydroxy and α-methoxy quinones, including derivatives similar to the target compound, provides insights into their redox properties and potential applications in electrochemical sensors and devices (Bautista-Martínez et al., 2004).

Synthesis and Antimicrobial Evaluation

Another area of interest is the synthesis of new quinoline derivatives and their evaluation for antimicrobial properties. Such studies contribute to the development of novel antimicrobial agents to combat resistant strains of bacteria and fungi (Kumar et al., 2021).

Properties

IUPAC Name

1-[4-[(7-methoxyquinolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12(21)13-3-5-14(6-4-13)20-17-9-10-19-18-11-15(22-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSUYNBULYZHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.